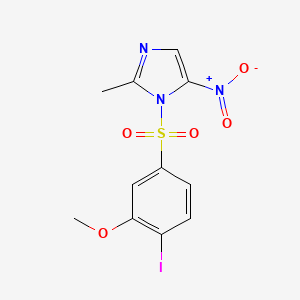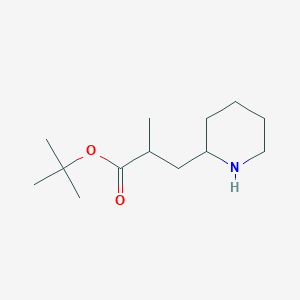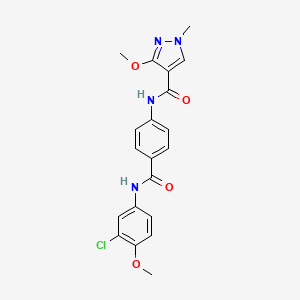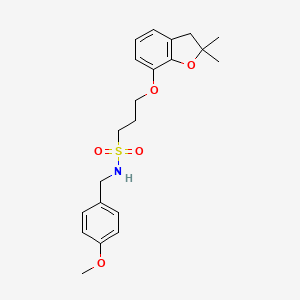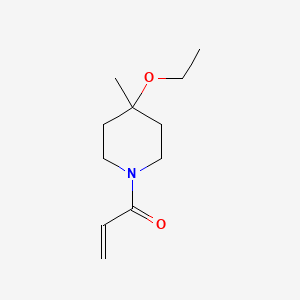
1-(4-Ethoxy-4-methylpiperidin-1-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Ethoxy-4-methylpiperidin-1-yl)prop-2-en-1-one, commonly known as EMPP, is a synthetic compound that belongs to the class of piperidines. It has gained significant attention in scientific research due to its potential application in the field of neuroscience. EMPP is a highly selective and potent inhibitor of the reuptake of dopamine, norepinephrine, and serotonin, which are neurotransmitters involved in the regulation of mood, behavior, and cognition.
Mecanismo De Acción
EMPP works by inhibiting the reuptake of dopamine, norepinephrine, and serotonin. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which enhances their activity. Dopamine, norepinephrine, and serotonin are involved in the regulation of mood, behavior, and cognition. By increasing their activity, EMPP may improve symptoms of depression, anxiety, and ADHD.
Biochemical and Physiological Effects:
EMPP has been shown to increase the concentration of dopamine, norepinephrine, and serotonin in the brain. This leads to an increase in their activity, which may improve symptoms of depression, anxiety, and ADHD. EMPP has also been shown to increase the release of dopamine in the brain, which may be responsible for its potential use in the treatment of substance abuse disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using EMPP in lab experiments is its high selectivity and potency. EMPP is a highly selective inhibitor of the reuptake of dopamine, norepinephrine, and serotonin. This makes it a valuable tool for studying the role of these neurotransmitters in the regulation of mood, behavior, and cognition. However, one of the limitations of using EMPP in lab experiments is its potential toxicity. EMPP has been shown to be toxic to cells at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on EMPP. One area of research is the development of new derivatives of EMPP with improved selectivity and potency. Another area of research is the development of new therapeutic applications for EMPP, such as the treatment of substance abuse disorders. Additionally, research is needed to better understand the long-term effects of EMPP on neurotransmitter systems and brain function.
Métodos De Síntesis
The synthesis of EMPP involves the reaction of 4-methylpiperidine with ethyl acetoacetate in the presence of a base and a catalyst. The product is then subjected to a dehydration reaction using an acid catalyst to yield EMPP. The reaction yields a white crystalline powder, which is then purified using recrystallization.
Aplicaciones Científicas De Investigación
EMPP has been extensively studied for its potential application in the field of neuroscience. It has been shown to be a highly selective and potent inhibitor of the reuptake of dopamine, norepinephrine, and serotonin. These neurotransmitters are involved in the regulation of mood, behavior, and cognition. EMPP has been studied for its potential use in the treatment of depression, anxiety, and attention deficit hyperactivity disorder (ADHD). It has also been studied for its potential use in the treatment of substance abuse disorders, such as cocaine addiction.
Propiedades
IUPAC Name |
1-(4-ethoxy-4-methylpiperidin-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-4-10(13)12-8-6-11(3,7-9-12)14-5-2/h4H,1,5-9H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPAUSBQIDWAOOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(CCN(CC1)C(=O)C=C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

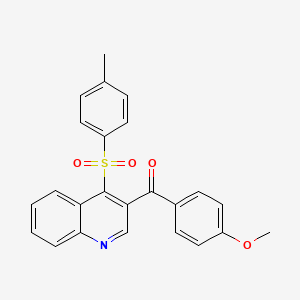




![[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B2859321.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2859322.png)

